molecular formula C20H28O B14567002 6-Ethyl-4-phenyldodeca-3,5-dien-2-one CAS No. 61800-47-3

6-Ethyl-4-phenyldodeca-3,5-dien-2-one

Cat. No.: B14567002
CAS No.: 61800-47-3
M. Wt: 284.4 g/mol
InChI Key: KDEDEQSCXFWFSO-UHFFFAOYSA-N
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Description

6-Ethyl-4-phenyldodeca-3,5-dien-2-one is an organic compound with the molecular formula C20H28O It is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a dodecadienone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4-phenyldodeca-3,5-dien-2-one typically involves the use of organic synthesis techniques. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:

    Reagents: Aldehyde, ketone, base (e.g., sodium hydroxide)

    Solvent: Ethanol or another suitable organic solvent

    Temperature: Room temperature to moderate heating

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-4-phenyldodeca-3,5-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Ethyl-4-phenyldodeca-3,5-dien-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-4-phenyldodeca-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Enzymes, receptors, or other proteins that it binds to or modifies.

    Pathways: Biochemical pathways that are influenced by the compound’s presence, leading to changes in cellular processes.

Comparison with Similar Compounds

    6-Phenylhexa-3,5-dien-2-one: Shares a similar diene structure but with different substituents.

    3,5-Dodecadien-2-one: Similar backbone but lacks the ethyl and phenyl groups.

Uniqueness: 6-Ethyl-4-phenyldodeca-3,5-dien-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61800-47-3

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

6-ethyl-4-phenyldodeca-3,5-dien-2-one

InChI

InChI=1S/C20H28O/c1-4-6-7-9-12-18(5-2)16-20(15-17(3)21)19-13-10-8-11-14-19/h8,10-11,13-16H,4-7,9,12H2,1-3H3

InChI Key

KDEDEQSCXFWFSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC(=CC(=O)C)C1=CC=CC=C1)CC

Origin of Product

United States

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